An In-depth Technical Guide to 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Synthesis, Properties, and Potential Applications
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrazole and furan scaffolds being particularly prominent due to their diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine . As this molecule is not extensively described in current literature, this document synthesizes information from analogous structures and the well-established chemistry of its constituent moieties—the 3-aminopyrazole core and the 5-bromofuran substituent—to provide a predictive yet scientifically grounded exploration for researchers, scientists, and drug development professionals.
The unique combination of a 3-aminopyrazole, a known pharmacophore with a broad range of biological activities, and a brominated furan ring, which can serve as a versatile synthetic handle and may impart specific toxicological or therapeutic properties, makes this compound a compelling target for investigation.[4][5][6]
Predicted Physicochemical and Spectroscopic Properties
The properties of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine can be predicted based on the known characteristics of its constituent parts.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₈H₈BrN₃O | Based on the chemical structure. |
| Molecular Weight | 242.07 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to light yellow crystalline solid.[7] | Based on the typical appearance of aminopyrazole derivatives. |
| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, and dimethylformamide (DMF).[7] | The presence of the amino and pyrazole nitrogen atoms suggests potential for hydrogen bonding, while the organic backbone provides some nonpolar character. |
| Melting Point | Predicted to be a solid with a distinct melting point, characteristic of crystalline organic compounds.[2] | The high melting point of pyrazole itself is attributed to intermolecular hydrogen bonding. |
Predicted Spectroscopic Data
The structural elucidation of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine would rely on standard spectroscopic techniques. The predicted data is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and furan rings, the methylene bridge, and the amine group. The chemical shifts would be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with chemical shifts indicative of their hybridization and proximity to electronegative atoms.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the heterocyclic rings, and a C-Br stretching vibration.[8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine involves a two-step process: the synthesis of the 3-aminopyrazole precursor and its subsequent alkylation with a suitable (5-bromofuran-2-yl)methyl halide.
Workflow for the Synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 3-Aminopyrazole
The synthesis of 3-aminopyrazole can be achieved through the well-established reaction of hydrazine with an α,β-unsaturated nitrile, such as acrylonitrile.[9][10][11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in a suitable solvent like ethanol.
-
Addition of Nitrile: Slowly add the α,β-unsaturated nitrile to the hydrazine solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction and Work-up: After the addition is complete, the mixture is typically heated to reflux for several hours to ensure complete cyclization.
-
Isolation: The product, 3-aminopyrazole, can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Step 2: Synthesis of (5-Bromofuran-2-yl)methyl Halide
This intermediate can be prepared from 5-bromo-2-furoic acid.
-
Reduction: 5-bromo-2-furoic acid can be reduced to (5-bromofuran-2-yl)methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Halogenation: The resulting alcohol is then converted to the corresponding methyl halide (e.g., bromide or chloride) using a standard halogenating agent such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). This reaction is typically performed in an inert solvent.
Step 3: N-Alkylation of 3-Aminopyrazole
The final step involves the N-alkylation of 3-aminopyrazole with the synthesized (5-bromofuran-2-yl)methyl halide.[12]
-
Reaction Setup: In a suitable solvent such as DMF or acetonitrile, dissolve 3-aminopyrazole and a base (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrazole nitrogen.
-
Addition of Alkylating Agent: Slowly add the (5-bromofuran-2-yl)methyl halide to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: The final product is isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography to yield 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine.
Chemical Reactivity and Potential for Further Functionalization
The structure of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine offers several sites for further chemical modification, making it a versatile scaffold for creating a library of derivatives.
Caption: Potential sites for further chemical reactions.
-
Pyrazole Ring: The pyrazole ring is generally resistant to oxidation and reduction.[2] The C4 position is susceptible to electrophilic substitution reactions like nitration or halogenation.[6][13]
-
Amine Group: The primary amine group at the C3 position is nucleophilic and can readily undergo reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.
-
Furan Ring: The bromine atom on the furan ring is a key functional group for further derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents.
Potential Applications and Biological Activity
While no specific biological data exists for 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine, the known activities of related compounds suggest several promising areas of investigation.
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][6][14] The aminopyrazole scaffold is a key component in several kinase inhibitors.[15] The introduction of the bromofuran moiety could modulate the biological activity and pharmacokinetic properties of the parent aminopyrazole.
-
Agrochemicals: Aminopyrazole compounds, such as fipronil, are potent insecticides.[4] The novel substitution pattern of the target molecule could lead to the discovery of new agrochemicals with potentially different target specificities or improved environmental profiles.
-
Materials Science: Pyrazole-containing compounds have been investigated for their applications in materials science, for example, as ligands in coordination chemistry or as components of organic light-emitting diodes (OLEDs).[16]
Safety, Handling, and Toxicology
Given the absence of specific toxicological data for 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine, a precautionary approach to its handling is essential. The toxicological profile can be inferred from its constituent parts.
-
Aminopyrazoles: Some aminopyrazole derivatives are known to be neurotoxic, acting as antagonists of the GABA-A receptor.[4] It is prudent to assume that the target compound may have similar properties and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17]
-
Brominated Furans: Brominated furans can be toxic and are structurally related to other halogenated persistent organic pollutants.[5][18][19] Therefore, exposure should be minimized.
-
Alkylating Agents: The synthesis involves the use of an alkylating agent, (5-bromofuran-2-yl)methyl halide, which should be handled with care in a well-ventilated fume hood, as alkylating agents are often toxic and can be carcinogenic.[20]
All work with this and related compounds should be conducted in a well-ventilated laboratory, and appropriate waste disposal procedures for halogenated organic compounds should be followed.
Conclusion
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine represents a novel and synthetically accessible molecule with significant potential for applications in drug discovery, agrochemicals, and materials science. This technical guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and key areas for future investigation. The versatile chemical handles present in its structure open up a wide array of possibilities for the creation of new chemical entities with tailored properties. As with any new compound, rigorous experimental characterization and toxicological evaluation will be crucial next steps in unlocking its full potential.
References
- Elgemeie, G. H., and Abd-El-Aal, M. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
- Landor, S. R., Landor, P. D., and Fomum, Z. T. (1977). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 1204-1208.
- Organic Syntheses. (1966). 3(5)-aminopyrazole. Organic Syntheses, 46, 5.
- Quiroga, J., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 21(3), 194-213.
- Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Örebro University.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-38.
- Li, A., et al. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Environmental Health Perspectives, 118(4), 497-503.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-12.
- Google Patents. (1975). US3920693A - Production of 3-aminopyrazoles.
-
Ataman Kimya. FURAN. Available at: [Link]
- Taylor & Francis. (2008). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
- IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
- MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 127.
- ResearchGate. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
-
Scribd. Preparation and Properties of Furan. Available at: [Link]
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
-
EWG. Brominated dioxins & furans. Available at: [Link]
-
Wikipedia. Furan. Available at: [Link]
- ResearchGate. (2025). (PDF) Brominated Dioxins: Little-Known New Health Hazards - A Review.
- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
- PMC. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(1), 580-603.
- MDPI. (2024).
-
Reddit. (2026). Working with alkylating agents. Available at: [Link]
- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
-
SpectraBase. 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
- BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Journal of Pharmaceutical Chemistry and Pharmacology, 9(2).
- Semantic Scholar. (2011).
- ResearchGate. (2014). (PDF)
- PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
-
PubChem. 3-Bromofuran. Available at: [Link]
-
Gulbrandsen. A Multi-Layered Approach to Safe Metal Alkyl Usage. Available at: [Link]
-
Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]
-
NIST WebBook. Furan, 3-bromo-. Available at: [Link]
-
NIST WebBook. 3-Aminopyrazole. Available at: [Link]
-
Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]
- Semantic Scholar. (2023).
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10796-10806.
-
PubChemLite. (5-bromofuran-2-yl)methanol (C5H5BrO2). Available at: [Link]
-
PubChem. (5-Bromofuran-2-yl)methanol. Available at: [Link]
- ACS Omega. (2018).
-
Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
- Google Patents. (2012). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
- ResearchGate.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biojournals.us [biojournals.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. moravek.com [moravek.com]
- 18. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ewg.org [ewg.org]
- 20. reddit.com [reddit.com]
